molecular formula C8H9NO3 B2848770 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid CAS No. 17120-26-2

4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid

Cat. No.: B2848770
CAS No.: 17120-26-2
M. Wt: 167.164
InChI Key: ATIAZNFYOJDAIO-UHFFFAOYSA-N
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Description

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with formyl, methyl, and carboxylic acid groups. Its ethyl ester derivative (CAS: 2199-64-6) has a molecular weight of 195.22 g/mol and a combustion enthalpy of -5152.2 ± 5.0 kJ/mol in the solid state . This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-6(3-10)5(2)9-7(4)8(11)12/h3,9H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIAZNFYOJDAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17120-26-2
Record name 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
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Preparation Methods

The synthesis of 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of aniline with malonic anhydride under controlled temperature conditions to form an acyl compound. This intermediate is then subjected to redox reactions to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Physicochemical Properties

A comparison of key structural analogues is summarized in Table 1:

Table 1: Physicochemical Properties of 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Combustion Enthalpy (kJ/mol)
This compound ethyl ester C₁₀H₁₃NO₃ 195.22 Formyl, 2x Methyl, Ethyl ester - -5152.2 ± 5.0
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid C₉H₁₁NO₃ 181.19 Acetyl, 2x Methyl 205–207 -
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid C₈H₉NO₄ 183.16 2x Methyl, 2x Carboxylic acid - -
4-(3-Methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid C₁₁H₁₅NO₅ 241.24 Methoxycarbonyl ethyl, 2x Methyl - -

Key Observations :

  • Substituent Effects : The replacement of the formyl group with an acetyl group (as in 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid) increases the melting point to 205–207°C , likely due to enhanced intermolecular interactions.
  • Carboxylic Acid vs. Ester : The ethyl ester derivative of the target compound exhibits lower polarity compared to the carboxylic acid form, influencing solubility and reactivity .
Enzyme Inhibition and Antimicrobial Activity
  • Target Compound Derivatives: Ethyl ester derivatives of this compound have shown strong binding to dihydrofolate reductase (DHFR) and enoyl-ACP reductase, with hydrogen bonding and hydrophobic interactions critical for inhibition .
  • Acetyl-Substituted Analogues : 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives demonstrate moderate antibacterial activity, though slightly reduced compared to formyl-substituted counterparts, possibly due to steric hindrance from the acetyl group .
  • Antiviral Potential: A structurally related ethyl ester compound, 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester, exhibited high affinity (-7.6 kcal/mol) for SARS-CoV-2 main protease (6LU7), suggesting pyrrole derivatives as promising antiviral scaffolds .
Molecular Docking Insights
  • Formyl vs. Acetyl Groups : The formyl group in the target compound facilitates stronger hydrogen bonding with active-site residues (e.g., HIS-164, GLU-166 in 6LU7) compared to bulkier substituents like acetyl or methoxycarbonyl ethyl groups .
  • Electron-Withdrawing Effects : The electron-withdrawing nature of the formyl group enhances electrophilicity, improving interactions with nucleophilic residues in enzyme pockets .

Biological Activity

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (FDMPCA) is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

FDMPCA is characterized by the presence of a pyrrole ring with both formyl and carboxylic acid functional groups, contributing to its reactivity and biological interactions. The molecular formula of FDMPCA is C9H11NO3C_9H_{11}NO_3, with a molecular weight of approximately 181.19 g/mol.

FDMPCA exhibits several mechanisms of action that facilitate its biological activity:

  • Enzyme Interaction : The compound can interact with various enzymes and proteins through nucleophilic addition reactions, leading to alterations in enzyme activity. This interaction may involve the formation of Schiff bases with amines, which are crucial intermediates in numerous biochemical pathways .
  • Cell Signaling Modulation : FDMPCA is known to affect key signaling pathways within cells. It can modulate the expression of genes related to oxidative stress responses, thereby influencing cellular metabolism and survival under stress conditions.

Cellular Effects

Research indicates that FDMPCA can alter cellular responses through the modulation of signaling molecules. For instance, it has been shown to impact the expression levels of genes associated with oxidative stress, which may enhance the cell's ability to manage reactive oxygen species (ROS).

Antitumor Activity

A notable study evaluated FDMPCA's potential as an antitumor agent. It was synthesized as part of a series of pyrrole derivatives aimed at targeting cancer cell proliferation. The compound exhibited promising activity against several human carcinoma cell lines, including A-431 and A-549, with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

FDMPCA and its derivatives have also been tested for antimicrobial properties. A series of azomethines derived from FDMPCA demonstrated significant antibacterial activity against Gram-positive bacteria. Specifically, compounds derived from the condensation reaction with various aromatic amines showed effective inhibition against Staphylococcus aureus and Bacillus subtilis .

Case Study 1: Antitumor Evaluation

In a study published in Acta Pharmacologica Sinica, researchers synthesized several pyrrole derivatives, including FDMPCA, and assessed their antitumor effects on human carcinoma cell lines. The results indicated that certain derivatives exhibited higher inhibitory activity than others, suggesting that structural modifications could enhance antitumor efficacy .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of azomethines derived from FDMPCA. The synthesized compounds were evaluated for their effectiveness against various pathogens, revealing that many demonstrated potent antifungal and antibacterial activities. Notably, one derivative exhibited significant activity against Leishmania major promastigotes, highlighting its potential in treating parasitic infections .

Research Findings Summary

Biological ActivityFindingsReference
AntitumorEffective against A-431 and A-549 cell lines (IC50 values < 10 μmol/L)
AntimicrobialSignificant activity against Gram-positive bacteria; effective against Leishmania major
Cellular EffectsModulates gene expression related to oxidative stress

Q & A

Q. What are the common synthetic routes for 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is synthesized via oxidation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate using potassium permanganate (KMnO₄) under acidic or neutral conditions. Key parameters include:
  • Temperature : Controlled between 20–40°C to avoid over-oxidation.
  • pH : Neutral conditions favor selective aldehyde retention, while acidic conditions may hydrolyze esters.
  • Workup : Acid precipitation followed by recrystallization (ethanol/water) ensures ≥95% purity .
    Data Table :
Reagent/ConditionProduct Purity (%)Byproduct Formation
KMnO₄ (neutral)95<5% ester hydrolysis
KMnO₄ (acidic)8715% ester hydrolysis

Q. How does the formyl group influence the compound’s solubility and reactivity compared to analogs like 4-acetyl derivatives?

  • Methodological Answer : The formyl group increases electrophilicity at the C-2 position, enhancing nucleophilic substitution reactivity. Solubility in polar solvents (e.g., DMSO) is higher than acetyl analogs due to reduced steric hindrance. For reactivity studies:
  • NMR Analysis : Monitor aldehyde proton shifts (δ 9.8–10.2 ppm) for stability.
  • HPLC : Track degradation under basic conditions (e.g., t½ in pH 9 buffer: 2 hours vs. 6 hours for acetyl analog) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound for catalytic applications?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential.
  • Electrostatic Potential Maps : Identify nucleophilic regions (formyl oxygen) for ligand design.
  • Validation : Compare computed IR spectra (C=O stretch at 1680 cm⁻¹) with experimental data .

Q. What in vitro models are suitable for evaluating the compound’s anti-inflammatory activity, and how do structural modifications alter efficacy?

  • Methodological Answer :
  • Cell-Based Assays : Use RAW 264.7 macrophages to measure nitric oxide (NO) inhibition (IC₅₀ ~25 µM).
  • SAR Analysis :
  • Formyl → Carboxylate : Reduces IC₅₀ to 40 µM due to decreased membrane permeability.
  • Methyl Substituents : 3,5-dimethyl groups enhance steric shielding, prolonging metabolic stability .
    Data Table :
Derivative StructureIC₅₀ (µM)Metabolic Stability (t½, h)
4-Formyl (parent compound)251.5
4-Carboxylic acid400.8
3,5-Dimethyl-4-acetyl303.2

Q. How to resolve contradictions between computational predictions and experimental data on tautomeric stability?

  • Methodological Answer :
  • Experimental Validation : Perform X-ray crystallography to confirm dominant tautomer (1H-pyrrole vs. 3H-pyrrole).
  • DFT Adjustments : Include solvent effects (PCM model) and entropy corrections. For example:
  • Gas-phase DFT favors 1H-tautomer (ΔG = -2.3 kcal/mol), while experimental data in DMSO show 3H dominance due to solvation .

Methodological Guidelines

  • Synthesis Optimization : Use TLC (silica gel, ethyl acetate/hexane 3:7) to monitor reaction progress.
  • Computational Protocols : Validate DFT geometries with MP2 single-point energy calculations.
  • Biological Testing : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) to benchmark activity .

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